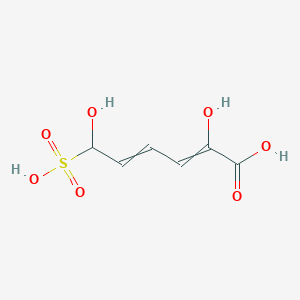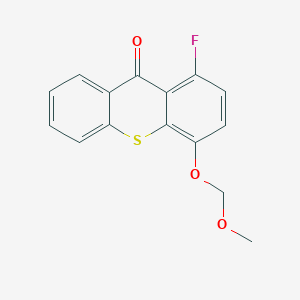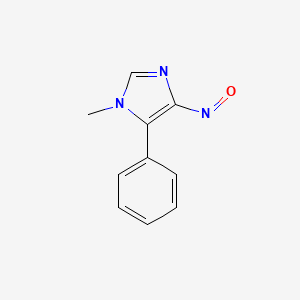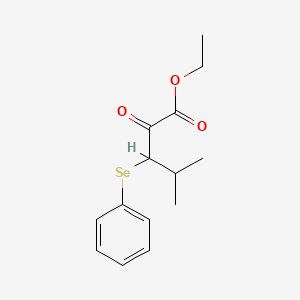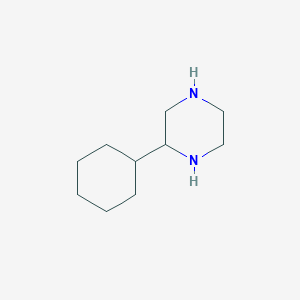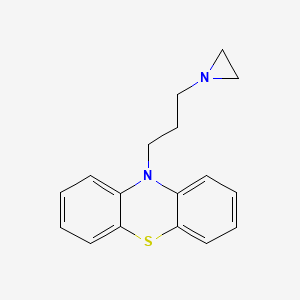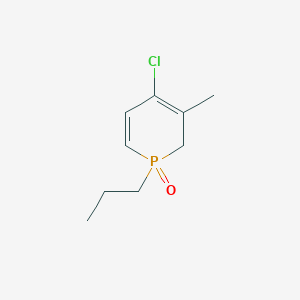
4-Chloro-3-methyl-1-propyl-1,2-dihydro-1lambda~5~-phosphinin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-methyl-1-propyl-1,2-dihydro-1lambda~5~-phosphinin-1-one is an organophosphorus compound with a unique structure that includes a phosphorus atom bonded to a chloro, methyl, and propyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methyl-1-propyl-1,2-dihydro-1lambda~5~-phosphinin-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1-propyl-1,2-dihydro-1lambda~5~-phosphinin-1-one with a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3-methyl-1-propyl-1,2-dihydro-1lambda~5~-phosphinin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles like amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in dry ether or tetrahydrofuran.
Substitution: Amines, alkoxides; reactions are conducted in polar solvents like ethanol or acetonitrile.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Amino or alkoxy phosphines.
Aplicaciones Científicas De Investigación
4-Chloro-3-methyl-1-propyl-1,2-dihydro-1lambda~5~-phosphinin-1-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms involving phosphorus.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly those targeting phosphorus-related metabolic pathways.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-methyl-1-propyl-1,2-dihydro-1lambda~5~-phosphinin-1-one involves its interaction with molecular targets such as enzymes and receptors. The phosphorus atom in the compound can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-3-methyl-1-phenyl-1,2-dihydro-1lambda~5~-phosphinin-1-one
- 4-Chloro-3-methyl-1-butyl-1,2-dihydro-1lambda~5~-phosphinin-1-one
Uniqueness
4-Chloro-3-methyl-1-propyl-1,2-dihydro-1lambda~5~-phosphinin-1-one is unique due to its specific substitution pattern on the phosphorus atom, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
109891-13-6 |
|---|---|
Fórmula molecular |
C9H14ClOP |
Peso molecular |
204.63 g/mol |
Nombre IUPAC |
4-chloro-3-methyl-1-propyl-2H-1λ5-phosphinine 1-oxide |
InChI |
InChI=1S/C9H14ClOP/c1-3-5-12(11)6-4-9(10)8(2)7-12/h4,6H,3,5,7H2,1-2H3 |
Clave InChI |
DXOQMYLCUVAIPX-UHFFFAOYSA-N |
SMILES canónico |
CCCP1(=O)CC(=C(C=C1)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Acetyl-4-[(prop-2-en-1-yl)oxy]-1H-indole-3-carbaldehyde](/img/structure/B14325766.png)
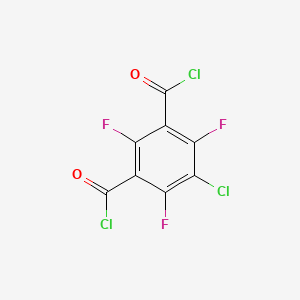
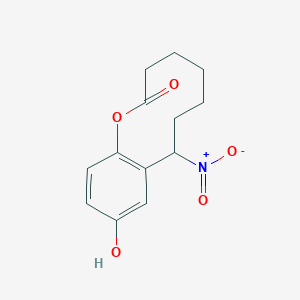
![[(2R,4R,5S,6R,7S,8R,9R)-5,12-diacetyloxy-7-benzoyloxy-2,4-dihydroxy-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecan-8-yl] benzoate](/img/structure/B14325784.png)
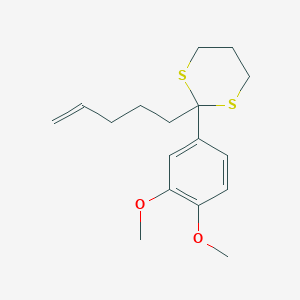
![3-{4-[(Benzenesulfonyl)methyl]phenyl}prop-2-enenitrile](/img/structure/B14325792.png)
